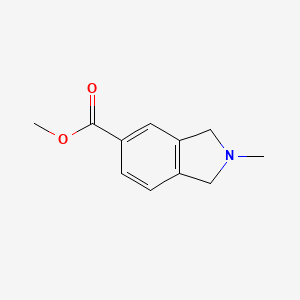

Methyl 2-methyl-2,3-dihydro-1H-isoindole-5-carboxylate

Description

Methyl 2-methyl-2,3-dihydro-1H-isoindole-5-carboxylate is a heterocyclic compound featuring a partially saturated isoindole core (dihydroisoindole) with a methyl group at position 2 and a methyl ester at position 4. Its molecular formula is C₁₁H₁₁NO₂, with a molecular weight of 189.21 g/mol.

Properties

IUPAC Name |

methyl 2-methyl-1,3-dihydroisoindole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-12-6-9-4-3-8(11(13)14-2)5-10(9)7-12/h3-5H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXVHQBMQVIOQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C1)C=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-2,3-dihydro-1H-isoindole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene, yielding the desired isoindole derivative . Another approach includes the use of palladium-catalyzed intramolecular oxidative coupling of functionalized anilines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding isoindole derivatives with different functional groups.

Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different substituted isoindoles.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Electrophilic substitution reactions typically use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole derivatives with carbonyl groups, while reduction can produce amino-substituted isoindoles.

Scientific Research Applications

Methyl 2-methyl-2,3-dihydro-1H-isoindole-5-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory properties.

Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex heterocyclic structures.

Materials Science: Isoindole derivatives are explored for their potential use in organic electronics and as precursors for advanced materials.

Mechanism of Action

The mechanism of action of methyl 2-methyl-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

The following table highlights key structural differences between the target compound and analogs from the provided evidence:

Key Observations :

Physical and Chemical Properties

Solubility and Polarity:

- The target’s methyl ester enhances lipophilicity compared to carboxylic acid derivatives (e.g., ), favoring organic solvent solubility .

- Compounds with hydroxyethyl or carboxylic acid groups () exhibit higher aqueous solubility due to hydrogen-bonding capabilities .

Hydrogen Bonding and Crystal Packing:

- emphasizes the role of hydrogen bonds in molecular aggregation. The target’s ester group can act as a hydrogen bond acceptor, while analogs with hydroxyl/carboxylic acid groups () participate in donor-acceptor interactions, leading to distinct crystal packing motifs .

Biological Activity

Methyl 2-methyl-2,3-dihydro-1H-isoindole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its properties, mechanisms of action, and applications based on current research findings.

Chemical Structure and Properties

This compound has a molecular formula of C12H13NO2 and a molecular weight of 203.24 g/mol. The compound features an isoindole structure, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors, leading to therapeutic effects. For example, it has been suggested that the compound could inhibit carbonic anhydrase I, which plays a crucial role in physiological processes including respiration and acid-base balance .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines. The following table summarizes some key findings regarding its anticancer activity:

Anti-inflammatory and Antiviral Activity

Research also suggests that this compound may possess anti-inflammatory and antiviral properties. It has been utilized as a building block for synthesizing compounds with potential therapeutic effects against viral infections and inflammatory diseases.

Pharmacokinetics and Druglikeness

The pharmacokinetic profile of this compound indicates favorable absorption characteristics. It adheres to Lipinski's rule of five, suggesting good oral bioavailability with a calculated bioavailability score of 0.55. The compound shows high gastrointestinal absorption but limited penetration through the blood-brain barrier .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to carbonic anhydrase I. The results indicated strong binding interactions with a binding energy of approximately -6.93 kcal/mol, confirming its potential as an inhibitor .

Synthetic Applications

In synthetic chemistry, this compound serves as an intermediate for developing more complex heterocyclic structures, showcasing its versatility in organic synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.